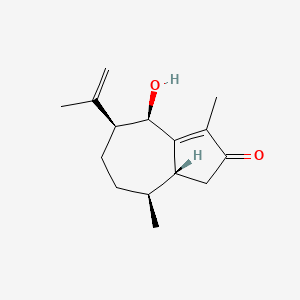
Hydroxyisopatchoulenone
Beschreibung
Hydroxyisopatchoulenone is a sesquiterpene derivative structurally related to patchoulol and other patchoulane-type compounds. This compound is primarily isolated from Pogostemon cablin (patchouli) and has garnered interest due to its anti-inflammatory, antimicrobial, and cytotoxic properties . Its structural uniqueness lies in the hydroxylation pattern, which distinguishes it from non-hydroxylated analogs like isopatchoulenone and patchoulenone.
Eigenschaften
CAS-Nummer |
63512-80-1 |
|---|---|
Molekularformel |
C15H22O2 |
Molekulargewicht |
234.33 g/mol |
IUPAC-Name |
(4R,5S,8S,8aR)-4-hydroxy-3,8-dimethyl-5-prop-1-en-2-yl-4,5,6,7,8,8a-hexahydro-1H-azulen-2-one |
InChI |
InChI=1S/C15H22O2/c1-8(2)11-6-5-9(3)12-7-13(16)10(4)14(12)15(11)17/h9,11-12,15,17H,1,5-7H2,2-4H3/t9-,11-,12+,15+/m0/s1 |
InChI-Schlüssel |
MCNAURNYDFSEML-APAOZMKASA-N |
SMILES |
CC1CCC(C(C2=C(C(=O)CC12)C)O)C(=C)C |
Isomerische SMILES |
C[C@H]1CC[C@H]([C@H](C2=C(C(=O)C[C@H]12)C)O)C(=C)C |
Kanonische SMILES |
CC1CCC(C(C2=C(C(=O)CC12)C)O)C(=C)C |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- The hydroxyl group in this compound increases its solubility in polar solvents compared to isopatchoulenone .
- Patchoulenone’s bicyclic structure results in lower thermal stability than tricyclic analogs .
Pharmacological Activity Comparison
Table 1: Bioactivity Profiles
Analysis :
- This compound exhibits superior anti-inflammatory and cytotoxic activities compared to isopatchoulenone, likely due to hydroxyl-mediated interactions with cellular targets .
- Pogostone shows stronger antimicrobial activity against gram-negative bacteria, attributed to its ester moiety .
Physicochemical Properties
Table 2: Physicochemical Parameters
| Property | This compound | Isopatchoulenone | Patchoulenone |
|---|---|---|---|
| Molecular Weight (g/mol) | 236.34 | 220.35 | 218.33 |
| Melting Point (°C) | 148–150 | 112–114 | 98–100 |
| LogP (Octanol-Water) | 2.8 | 3.5 | 4.1 |
| Solubility in Water | Slightly soluble | Insoluble | Insoluble |
Key Findings :
- This compound’s lower LogP value reflects increased hydrophilicity, facilitating better bioavailability in aqueous systems .
- Higher melting points correlate with enhanced crystallinity due to hydrogen bonding from the hydroxyl group .
Analytical Methods for Identification
- HPLC-UV: Used to differentiate this compound from isopatchoulenone based on retention time (12.3 vs. 14.7 minutes) .
- NMR Spectroscopy: Distinctive hydroxyl proton signal at δ 4.2 ppm (1H, broad) in this compound .
- Mass Spectrometry : Molecular ion peak at m/z 236.34 ([M]⁺) confirms its molecular weight .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


